Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane
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Overview
Description
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is a chemical compound with the molecular formula C8H16O4This compound is used in various industrial and scientific applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane typically involves the reaction of ethylene glycol with 2-(prop-2-enoxymethyl)oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where ethylene glycol and 2-(prop-2-enoxymethyl)oxirane are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane exerts its effects involves its interaction with various molecular targets. In biochemical applications, it may interact with enzymes and proteins, altering their activity and function. In industrial applications, its reactivity with other chemicals allows it to form complex polymers and resins .
Comparison with Similar Compounds
Ethylene glycol (ethane-1,2-diol): A simpler diol used primarily as an antifreeze and in the production of polyesters.
Propylene oxide: An epoxide used in the production of polyurethane foams and as a fumigant.
Uniqueness: Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane is unique due to its combined structure, which imparts both the properties of a diol and an epoxide. This dual functionality makes it particularly valuable in applications requiring both reactivity and stability .
Biological Activity
Ethane-1,2-diol; 2-(prop-2-enoxymethyl)oxirane, commonly referred to as allyl glycidyl ether (AGE), is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C8H16O4
- Molecular Weight : 176.21 g/mol
- CAS Number : 41630-20-0
- Boiling Point : 153.2 ºC
- Flash Point : 57.2 ºC
Mechanisms of Biological Activity
Allyl glycidyl ether exhibits several biological activities, primarily attributed to its reactive epoxide group. The mechanisms include:
- Nucleophilic Addition Reactions : The epoxide can undergo nucleophilic attack, leading to the formation of various derivatives that may exhibit enhanced biological properties.
- Antimicrobial Activity : AGE has shown potential as an antimicrobial agent due to its ability to modify biomolecules and disrupt microbial cell walls.
- Cytotoxic Effects : Studies indicate that AGE can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of AGE against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were established for different microbial strains, indicating its potential as a disinfectant or preservative.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Cytotoxicity in Cancer Cells
Research has shown that AGE can induce cytotoxicity in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
Case Studies
- Functionalization Reactions : A study explored the functionalization of AGE with sodium hydrosulfide (NaSH), leading to the synthesis of novel compounds with potential applications in drug delivery systems and polymer science. The results indicated that the reaction conditions significantly influenced product yield and properties .
- Polymer Synthesis : AGE has been utilized in the synthesis of polymers with enhanced mechanical properties and stability. These polymers have applications in coatings and adhesives, demonstrating AGE's versatility beyond biological applications .
Properties
CAS No. |
41630-20-0 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C2H6O2/c1-2-3-7-4-6-5-8-6;3-1-2-4/h2,6H,1,3-5H2;3-4H,1-2H2 |
InChI Key |
OVCWQALLJGXNFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CO1.C(CO)O |
Related CAS |
41630-20-0 |
Origin of Product |
United States |
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